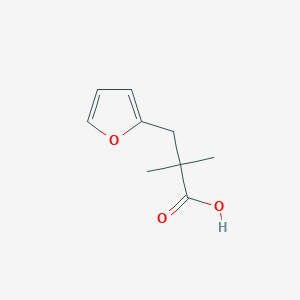

3-(Furan-2-yl)-2,2-dimethylpropanoic acid

描述

Contextual Significance in Organic Synthesis and Chemical Space

The furan (B31954) nucleus is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. semanticscholar.orgresearchgate.netutripoli.edu.ly Its presence in a multitude of natural products and pharmaceuticals underscores its importance. utripoli.edu.lyijsrst.com Furan derivatives exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. wisdomlib.orgijabbr.com The incorporation of a furan ring into a molecule can enhance pharmacokinetic properties, such as solubility and bioavailability, due to the polarity added by the ether oxygen and its potential for hydrogen bonding. semanticscholar.orgutripoli.edu.ly

The concept of "chemical space" refers to the vast ensemble of all possible molecules. Furan-containing fragments are significant occupants of this space, offering a rich platform for the development of new drugs and materials. semanticscholar.orgnumberanalytics.com 3-(Furan-2-yl)-2,2-dimethylpropanoic acid contributes to this diversity by combining the furan moiety with a quaternary carbon center, a feature known to impart specific conformational constraints and metabolic stability to molecules.

Overview of Distinctive Structural Features and Inherent Reactivity Potential

The chemical personality of this compound is dictated by the interplay of its two primary components: the furan-2-yl group and the 2,2-dimethylpropanoic acid (pivalic acid) backbone.

The Furan Ring: Furan is a five-membered aromatic heterocycle that is electron-rich, making it significantly more reactive towards electrophilic substitution than benzene (B151609). chemicalbook.commatanginicollege.ac.in This heightened reactivity is directed primarily to the 2- and 5-positions, as the carbocation intermediate formed by electrophilic attack at these sites is more resonance-stabilized than attack at the 3- or 4-position. pearson.comquora.com Consequently, reactions such as nitration, halogenation, and acylation occur readily on the furan ring, typically under milder conditions than those required for benzene. numberanalytics.compharmaguideline.com However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening reactions. pharmaguideline.com

The inherent reactivity potential of this compound would therefore involve electrophilic attack at the C5 position of the furan ring and the typical reactions of a sterically hindered carboxylic acid, such as esterification or conversion to an acyl halide.

Below is a data table comparing properties of the constituent structural motifs.

| Property | Furan | Benzene | Pivalic Acid (2,2-dimethylpropanoic acid) |

| Formula | C₄H₄O | C₆H₆ | C₅H₁₀O₂ |

| Molar Mass | 68.07 g/mol | 78.11 g/mol | 102.13 g/mol |

| Boiling Point | 31.3 °C | 80.1 °C | 163-164 °C |

| Reactivity | High reactivity to electrophiles | Lower reactivity to electrophiles | Typical carboxylic acid reactivity, sterically hindered |

| Key Reactions | Electrophilic Aromatic Substitution, Diels-Alder Reaction | Electrophilic Aromatic Substitution | Acid-base reactions, Esterification, Acyl halide formation |

Precedence and Research Gaps in the Chemistry of Furan-Substituted Aliphatic Carboxylic Acids

The chemistry of furan derivatives is well-established, with extensive literature on the synthesis and reactions of compounds like furan-2-carboxylic acid (2-furoic acid) and 3-(furan-2-yl)propenoic acid. utripoli.edu.lymdpi.com These molecules often serve as starting materials for more complex structures. For instance, the oxidative degradation of a furan ring to a carboxylic acid is a known synthetic strategy. osi.lv Furthermore, research has explored the synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a similar propanoic acid core but lack the gem-dimethyl substitution. mdpi.com

Despite the broad interest in furan chemistry, a significant research gap exists concerning furan-substituted aliphatic carboxylic acids that possess substantial steric hindrance. A detailed investigation into the synthesis, reactivity, and potential applications of this compound is not extensively documented in readily available literature. This scarcity of information highlights an opportunity for new research. Key questions remain regarding the optimal synthetic routes to this compound, how the gem-dimethyl group modulates the electronic properties and reactivity of the furan ring, and what unique applications might arise from this specific combination of structural features. Exploring this molecule could provide new insights into the interplay of sterics and electronics in furan chemistry and potentially lead to the discovery of novel compounds with valuable properties. numberanalytics.comnumberanalytics.com

Below is a table summarizing typical reactions involving the furan ring, which would be relevant to the study of the target compound.

| Reaction Type | Reagents | Position of Substitution | Notes |

| Nitration | Acetyl nitrate (B79036) (mild) | 2-position | Furan is sensitive to strong acids. pharmaguideline.com |

| Halogenation | Br₂ in Dioxane at low temp. | 2-position | Furan reacts vigorously with halogens. pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | 2-position | Avoids strong acidic conditions. pharmaguideline.com |

| Acylation | Acetic anhydride, mild catalyst (e.g., BF₃) | 2-position | Friedel-Crafts acylation. pharmaguideline.com |

| Alkylation | Alkenes, mild acid catalyst (e.g., H₃PO₄) | 2-position | Friedel-Crafts alkylation is challenging due to acid sensitivity. pharmaguideline.com |

Structure

3D Structure

属性

分子式 |

C9H12O3 |

|---|---|

分子量 |

168.19 g/mol |

IUPAC 名称 |

3-(furan-2-yl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C9H12O3/c1-9(2,8(10)11)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11) |

InChI 键 |

ZOCIVIITJHTYCK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CC1=CC=CO1)C(=O)O |

产品来源 |

United States |

Investigation of Chemical Reactivity and Mechanistic Pathways of 3 Furan 2 Yl 2,2 Dimethylpropanoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of condensation, reduction, oxidation, and decarboxylation reactions.

The carboxylic acid moiety of 3-(Furan-2-yl)-2,2-dimethylpropanoic acid can readily participate in condensation reactions to form esters and amides, which are fundamental transformations in organic synthesis. libretexts.org

Esterification: In a process known as esterification, the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. This reaction is reversible and typically requires heating. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. Subsequent dehydration yields the corresponding ester and water. To favor the formation of the product, reaction conditions can be manipulated, for instance, by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. While this can be done by direct heating, which forms an ammonium (B1175870) carboxylate salt intermediate that then dehydrates to the amide, it often requires high temperatures. More commonly, coupling agents are employed to facilitate the reaction under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net Microwave-assisted synthesis has also proven to be an effective method for preparing amides and esters from furan-based carboxylic acids, often resulting in good to very good yields in shorter reaction times. researchgate.net

The table below summarizes typical conditions for these transformations, based on reactions of similar furan-containing carboxylic acids.

| Reaction | Reagents | Catalyst/Conditions | Product Type |

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (R'-NH₂) | Coupling agent (e.g., EDC) or Heat | Amide |

The carboxylic acid group is generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to its corresponding primary alcohol, 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol.

Conversely, the carboxylic acid group is in a high oxidation state and is generally not susceptible to further oxidation. However, the molecule as a whole can undergo oxidative processes targeting the furan (B31954) ring or the aliphatic chain under harsh conditions. For instance, oxidative dearomatization of the furan ring can occur with oxidizing agents. nih.gov The selective reduction of the furan ring while preserving the carboxylic acid moiety is a more common and synthetically useful transformation. Catalytic hydrogenation using palladium (Pd) catalysts can selectively reduce the double bonds of the furan ring to yield 3-(Tetrahydrofuran-2-yl)-2,2-dimethylpropanoic acid. d-nb.inforesearchgate.net This highlights the ability to selectively modify one part of the molecule while keeping the other intact.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The decarboxylation of furan-based carboxylic acids, such as 2-furoic acid, can be induced thermally. researchgate.net This process is believed to be an alternative pathway for the formation of furan in certain food products under heating. researchgate.net For this compound, thermal decarboxylation would lead to the formation of 2-(2,2-dimethylpropyl)furan. The mechanism for the decarboxylation of related compounds like pyrrole-2-carboxylic acid has been proposed to involve a hydrolytic process aided by acid, leading to the formation of protonated carbonic acid. researchgate.net The stability of the resulting carbanion or carbocation intermediate plays a crucial role in the ease of decarboxylation.

In some cases, decarboxylation can be oxidative. The use of singlet molecular oxygen, for example, has been shown to achieve the oxidative decarboxylation of arylacetic acids to yield aromatic ketones. ias.ac.in This specific method requires the presence of a benzylic hydrogen, which is absent in this compound, making this particular pathway unlikely.

Chemical Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that exhibits reactivity characteristic of both aromatic compounds and conjugated dienes.

The furan ring is significantly more reactive than benzene (B151609) towards electrophiles. onlineorganicchemistrytutor.com Electrophilic aromatic substitution (EAS) is a hallmark reaction of furans. The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore the aromatic system. libretexts.orgmasterorganicchemistry.com

For 2-substituted furans, the substitution typically occurs at the C5 position (the other position alpha to the oxygen) because the carbocation intermediate formed by attack at this position is more stabilized. onlineorganicchemistrytutor.com The 3-(2,2-dimethylpropanoic acid) substituent is an electron-withdrawing group, which deactivates the furan ring towards EAS compared to unsubstituted furan. However, the substitution is still expected to be strongly directed to the C5 position.

An example of such reactivity is seen in the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong Brønsted or Lewis acid, which is a type of Friedel-Crafts reaction. mdpi.comnih.gov In this process, the activated arene acts as the electrophile, attacking the furan ring.

| Reaction Type | Reagent/Catalyst | Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Halogenation | Br₂ or Cl₂ | C5 |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | C5 |

| Friedel-Crafts Alkylation | Alkyl Halide/Lewis Acid | C5 |

The conjugated diene system within the furan ring allows it to participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In this reaction, the furan acts as the diene and reacts with a dienophile (an alkene or alkyne) to form a 7-oxanorbornene derivative. tudelft.nl

The reactivity of the furan in Diels-Alder reactions is influenced by its substituents. Electron-withdrawing groups, such as the carboxylic acid side chain in this compound, decrease the electron density of the furan ring. This makes it a less reactive diene, particularly in reactions with electron-poor dienophiles, as it increases the HOMO(diene)-LUMO(dienophile) energy gap. tudelft.nl Consequently, forcing conditions (e.g., high pressure or Lewis acid catalysis) may be required to facilitate the reaction.

These reactions are often reversible, and the stability of the resulting cycloadduct is a key factor. rsc.org The reaction typically yields a mixture of endo and exo diastereomers, with the endo product often being the kinetic product and the exo being more thermodynamically stable. mdpi.com

| Dienophile Example | Product Type | General Reactivity Note |

| Maleimide | 7-oxanorbornene imide | Common dienophile for furan cycloadditions. mdpi.com |

| Maleic anhydride | 7-oxanorbornene anhydride | Classic Diels-Alder reaction. |

| Acrylonitrile | 7-oxanorbornene nitrile | Lower reactivity expected due to electron-withdrawing group on furan. tudelft.nl |

Ring-Opening and Rearrangement Reactions of the Furan Heterocycle

The furan ring, an aromatic heterocycle, is susceptible to ring-opening reactions, particularly under acidic conditions. This reactivity is a consequence of the ring strain and the presence of the oxygen heteroatom, which can be protonated to initiate cleavage.

For 2-substituted furans like this compound, acid-catalyzed hydrolysis typically proceeds through protonation of the furan ring, most favorably at the C5 position (alpha-carbon) due to the stability of the resulting oxocarbenium ion. This rate-limiting step is followed by the nucleophilic attack of water. researchgate.net The resulting intermediate subsequently undergoes rearrangement to yield a 1,4-dicarbonyl compound. The specific substituents on the furan ring have a significant influence on the reaction pathway and the distribution of products. rsc.orgresearchgate.net In the case of this compound, the electron-donating nature of the alkyl substituent at the C2 position would be expected to activate the ring towards electrophilic attack (protonation), while also directing it towards the C5 position.

Rearrangements can also occur under oxidative conditions. For example, a study on compounds structurally similar to the target molecule, such as 3-(furan-2-yl)propan-1-ones, demonstrated that oxidation can lead to dearomatization of the furan ring, followed by a Paal-Knorr type cyclization to form new, more complex furan structures. Another potential transformation is the Pummerer-type rearrangement, which has been used to construct tetrasubstituted furans from different precursors. nih.gov

Transition Metal-Catalyzed Functionalization of the Furan Moiety

Transition metal catalysis offers a powerful toolkit for the selective functionalization of C-H bonds in heterocyclic compounds, including furans. nih.govrsc.org For 2-alkylfurans, palladium-catalyzed C-H activation is a prominent strategy, typically favoring functionalization at the electronically rich C5 position.

Palladium-catalyzed oxidative coupling of 2-alkylfurans with olefins, a variant of the Fujiwara-Moritani reaction, has been shown to occur at the C5 position. acs.org Similarly, direct C-H alkylation of furan derivatives with alkyl iodides can be achieved using a palladium catalyst, again demonstrating a strong preference for the α-position of the furan ring. rsc.org The bulky 2,2-dimethylpropyl group in this compound would sterically hinder reactions at the C2 and C3 positions, further enhancing the selectivity for functionalization at the less-encumbered C5 position.

Other transition metal-catalyzed reactions applicable to the furan moiety include Suzuki and Stille cross-coupling reactions. dntb.gov.uamdpi.com These methods would require initial halogenation of the furan ring (e.g., at the C5 position) to install a suitable handle for coupling with various organoboron or organotin reagents, allowing for the introduction of a wide array of substituents. Modular synthesis approaches using palladium and copper co-catalysis have also been developed to build highly substituted furans. nih.gov

Influence of the gem-Dimethyl Group on Reactivity and Selectivity

The gem-dimethyl group on the propanoic acid side chain exerts a significant steric and conformational influence on the reactivity of the molecule. This is related to the Thorpe-Ingold effect, where geminal substitution on a carbon atom can alter bond angles and restrict conformational freedom, often accelerating intramolecular reactions. wikipedia.orglucp.netchem-station.com

While the reactions discussed here are primarily intermolecular, the principles of the Thorpe-Ingold effect regarding steric hindrance are highly relevant. The bulky quaternary carbon adjacent to the furan ring creates a sterically crowded environment. This has several consequences:

Regioselectivity: It strongly disfavors any reaction at the C3 position of the furan ring and, to a lesser extent, at the C2 position where the substituent is attached. This steric shielding makes the C5 and C4 positions the most likely sites for intermolecular reactions. For electrophilic aromatic substitution or C-H activation, this steric factor reinforces the electronic preference for reaction at the C5 position.

Conformational Effects: The gem-dimethyl group restricts the rotation around the bond connecting the side chain to the furan ring. This leads to a higher probability of the molecule adopting specific conformations. chem-station.com This "reactive rotamer effect" can influence the accessibility of the furan ring's π-system to reagents, potentially affecting reaction rates. ucla.edu

Electronic Influence: The alkyl group is a weak electron-donating group through induction, which slightly increases the electron density of the furan ring, making it more susceptible to electrophilic attack compared to unsubstituted furan.

The combination of these effects means that the gem-dimethyl group, while not directly participating in reactions on the furan ring, plays a crucial role in directing the regiochemical outcome and potentially modulating the rate of transformations.

Detailed Mechanistic Studies of Key Chemical Transformations

Elucidating the precise mechanisms of the reactions involving this compound would require dedicated experimental and computational studies. The following subsections describe the methodologies that would be employed for such investigations, drawing parallels from studies on related furan systems.

Kinetic studies are fundamental to understanding reaction mechanisms, providing information on reaction order, rate constants, and activation energies.

For the acid-catalyzed ring-opening of this compound, a kinetic investigation would likely involve monitoring the disappearance of the starting material or the appearance of the 1,4-dicarbonyl product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). Studies on similar furan derivatives have shown that the ring-opening reaction follows specific acid catalysis, where the rate is dependent on the concentration of the protonated substrate. rsc.orgresearchgate.net By varying the concentration of the acid and the substrate, the rate law could be determined, confirming the mechanistic pathway.

For transition metal-catalyzed C-H functionalization, kinetic profiling would be used to understand the roles of the catalyst, substrate, and oxidant. acs.org Variable Time Normalization Analysis (VTNA) could help determine the reaction order with respect to each component, providing insights into the catalyst activation, C-H cleavage, and product-forming steps.

| Kinetic Parameter | Method of Determination | Information Gained | Analogous System Example |

| Reaction Rate Law | Method of Initial Rates; Concentration Variation | Order of reaction with respect to substrate, acid, or catalyst. | Acid-catalyzed ring opening of 4-(5-methyl-2-furyl)-2-butanone. rsc.org |

| Rate Constant (k) | Plotting concentration vs. time data according to the determined rate law. | Quantitative measure of reaction speed under specific conditions. | Cobalt-catalyzed isomerization of allylamines. acs.org |

| Activation Energy (Ea) | Arrhenius Plot (ln(k) vs. 1/T) from experiments at different temperatures. | Minimum energy required for the reaction to occur; insight into the transition state. | Diels-Alder reaction of 2-furfuryl methyl fumarates. ucla.edu |

Isotopic labeling is an invaluable tool for tracing the path of atoms through a reaction mechanism. nih.gov By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its position in the products and intermediates can be tracked.

In the context of the acid-catalyzed ring-opening of this compound, several labeling experiments could be designed:

Solvent Isotope Effect: Conducting the reaction in deuterated water (D₂O) instead of H₂O would reveal if the proton transfer from the solvent is part of the rate-determining step.

Oxygen-17/18 Labeling: Using H₂¹⁸O as the solvent would confirm that the oxygen atoms in the resulting dicarbonyl product originate from the solvent, consistent with a hydrolytic mechanism. In studies of furan-2,3-dione rearrangements, ¹⁷O-labeling coupled with ¹⁷O NMR and mass spectrometry was used to confirm the equivalence of two lactone oxygen atoms in a key intermediate, validating the proposed pathway. iaea.orgosti.gov

For transition metal-catalyzed C-H activation, deuterium (B1214612) labeling would be critical. For instance, reacting the deuterated analogue, 3-(Furan-d₃-2-yl)-2,2-dimethylpropanoic acid, could establish whether the C-H bond cleavage is reversible and part of the rate-determining step by measuring the kinetic isotope effect (KIE).

The direct detection and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. Modern spectroscopic techniques are capable of identifying these short-lived species.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates in solution. rsc.org For the acid-catalyzed ring opening, ESI-MS could be used to observe the protonated furan species. In the study of palladium-catalyzed coupling of 2-alkylfurans, ESI-MS was used to detect key organopalladium intermediates, supporting a mechanism involving two consecutive C-H activations. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes allow for the direct observation of less stable intermediates. For example, by running a reaction inside an NMR tube at a temperature where the intermediate is sufficiently long-lived, its structure can be characterized.

Other Spectroscopic Methods: For reactions involving paramagnetic species, such as certain organometallic catalysts or radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy can be a powerful diagnostic tool. acs.org In some cases, UV-Vis or infrared (IR) spectroscopy can detect intermediates that have distinct chromophores or vibrational frequencies. nih.gov

| Spectroscopic Technique | Type of Intermediate Detected | Information Provided | Example Application in Furan/Related Chemistry |

| ESI-Mass Spectrometry | Charged species (e.g., protonated molecules, organometallic complexes) | Mass-to-charge ratio, elemental composition (HRMS) | Detection of organopalladium intermediates in furan C-H activation. acs.org |

| Low-Temperature NMR | Thermally unstable species | Full structural characterization (connectivity, stereochemistry) | Characterization of Diels-Alder adducts of furans. acs.org |

| EPR Spectroscopy | Paramagnetic species (radicals, certain metal complexes) | Presence of unpaired electrons, electronic environment | Mechanistic study of cobalt-catalyzed isomerizations. acs.org |

| FT-IR/UV-Vis Spectroscopy | Intermediates with distinct functional groups or chromophores | Functional group changes, electronic transitions | Monitoring intermediates in enzymatic reactions. nih.gov |

Synthesis and Chemical Exploration of Derivatives and Analogues of 3 Furan 2 Yl 2,2 Dimethylpropanoic Acid

Rational Design Principles for Structurally Modified Analogues

The design of analogues of 3-(furan-2-yl)-2,2-dimethylpropanoic acid is guided by the objective of systematically altering its physicochemical and reactive properties. Key to this is the strategic modification of two primary regions of the molecule: the furan (B31954) ring and the dimethylpropanoic acid side chain.

Furan Ring Modifications: The furan ring is susceptible to electrophilic substitution, primarily at the C5 position due to the activating effect of the oxygen atom. The introduction of substituents at this position can be rationally designed to modulate the electronic properties of the ring. For instance, the incorporation of electron-donating groups (EDGs) such as methoxy (B1213986) or alkyl groups is anticipated to increase the electron density of the furan ring, potentially enhancing its reactivity towards electrophiles. Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro or cyano groups is expected to decrease the ring's electron density, thereby influencing its reactivity and the acidity of the propanoic acid moiety.

Side Chain Modifications: The 2,2-dimethylpropanoic acid side chain offers several points for modification. The gem-dimethyl group provides steric bulk, which can influence the molecule's conformational preferences and interactions with other chemical entities. Altering this steric hindrance, for example, by replacing one or both methyl groups with larger alkyl groups, could be a design principle to probe steric effects on reactivity. The carboxylic acid functional group is a prime site for modification to generate a variety of derivatives, including esters, amides, and acid chlorides. The choice of ester or amide substituent can be used to systematically vary properties such as lipophilicity and hydrogen bonding capacity.

A summary of rational design principles is presented in the table below.

| Molecular Component | Modification Strategy | Intended Effect |

| Furan Ring | Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) at C5 | Increase electron density, enhance electrophilic substitution reactivity. |

| Furan Ring | Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) at C5 | Decrease electron density, alter acidity of the carboxylic acid. |

| Propanoic Acid Side Chain | Variation of gem-dialkyl groups (e.g., ethyl, propyl) | Modulate steric hindrance and conformational flexibility. |

| Carboxylic Acid | Conversion to esters or amides | Alter lipophilicity, solubility, and hydrogen bonding potential. |

Synthetic Strategies for Diversifying the Furan-Propanoic Acid Skeleton

A number of synthetic strategies can be employed to generate a diverse library of analogues based on the this compound skeleton. These strategies can be broadly categorized into functionalization of the furan ring and modification of the carboxylic acid moiety.

Furan Ring Functionalization: The furan ring can be functionalized through various electrophilic substitution reactions. Friedel-Crafts acylation, for instance, can introduce acyl groups at the C5 position. Nitration can be achieved using standard nitrating agents to install a nitro group. Halogenation, particularly bromination and chlorination, can also be selectively performed at the C5 position, providing a handle for further cross-coupling reactions to introduce aryl or other carbon-based substituents.

Carboxylic Acid Modification: The carboxylic acid group is readily converted into a range of derivatives. Esterification can be carried out by reacting the parent acid with an alcohol under acidic conditions to yield the corresponding ester. Amide formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride, followed by reaction with a primary or secondary amine.

A general overview of synthetic transformations is provided below:

| Starting Material | Reagents and Conditions | Product |

| This compound | Acyl chloride, Lewis acid (e.g., AlCl3) | 3-(5-Acylfuran-2-yl)-2,2-dimethylpropanoic acid |

| This compound | Nitrating mixture (HNO3/H2SO4) | 3-(5-Nitrofuran-2-yl)-2,2-dimethylpropanoic acid |

| This compound | Alcohol, Acid catalyst | Methyl 3-(furan-2-yl)-2,2-dimethylpropanoate |

| This compound | 1. SOCl2; 2. Amine | N-substituted-3-(furan-2-yl)-2,2-dimethylpropionamide |

Structure-Reactivity Relationships in Chemically Modified Derivatives

The structural modifications introduced through the synthetic strategies outlined above are expected to have a profound impact on the chemical reactivity of the resulting derivatives.

Influence of Furan Ring Substituents: The nature of the substituent at the C5 position of the furan ring will directly influence the ring's susceptibility to further electrophilic attack. Electron-donating groups will activate the ring, making subsequent electrophilic substitutions easier, while electron-withdrawing groups will deactivate it. The electronic nature of the substituent will also be transmitted to the carboxylic acid group, albeit to a lesser extent, potentially influencing its pKa.

Reactivity of Carboxylic Acid Derivatives: The reactivity of the carbonyl group in the propanoic acid side chain is highly dependent on the nature of the substituent attached to it. Acid chlorides are the most reactive towards nucleophiles, followed by esters, and then amides. This trend is governed by the electron-donating ability of the heteroatom attached to the carbonyl carbon and the stability of the leaving group. libretexts.org For example, the conversion of the carboxylic acid to a methyl ester will make the carbonyl carbon less electrophilic compared to the corresponding acid chloride.

The following table provides a qualitative summary of the expected structure-reactivity relationships.

| Derivative | Structural Modification | Expected Effect on Reactivity |

| 3-(5-Nitrofuran-2-yl)-2,2-dimethylpropanoic acid | Electron-withdrawing -NO2 group on the furan ring | Decreased reactivity of the furan ring towards electrophiles. |

| 3-(5-Methoxyfuran-2-yl)-2,2-dimethylpropanoic acid | Electron-donating -OCH3 group on the furan ring | Increased reactivity of the furan ring towards electrophiles. |

| Methyl 3-(furan-2-yl)-2,2-dimethylpropanoate | Esterification of the carboxylic acid | Increased reactivity towards nucleophilic acyl substitution compared to the parent acid. |

| N-Phenyl-3-(furan-2-yl)-2,2-dimethylpropionamide | Amidation of the carboxylic acid | Decreased reactivity towards nucleophilic acyl substitution compared to the corresponding ester. |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Reaction Pathway Analysis and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound and for identifying intermediates and byproducts in a reaction mixture. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the confident assignment of a molecular formula.

In the context of synthesizing furan-based propanoic acids, HRMS is instrumental. For instance, in reactions involving the hydroarylation of 3-(furan-2-yl)propenoic acids, HRMS can confirm the formation of the desired 3-aryl-3-(furan-2-yl)propanoic acid products. mdpi.comnih.gov The technique can differentiate between compounds with the same nominal mass but different elemental compositions, which is crucial for identifying unexpected reaction products or impurities. By coupling HRMS with a liquid chromatography (LC) system, researchers can separate complex mixtures and obtain accurate mass data for each component, thereby mapping out reaction pathways and understanding reaction mechanisms.

For 3-(Furan-2-yl)-2,2-dimethylpropanoic acid, HRMS would be used to confirm its elemental formula of C₉H₁₂O₃. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. Any significant deviation would suggest an incorrect assignment or the presence of an impurity.

Table 1: Representative HRMS Data for a Related Furan (B31954) Derivative

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |

| 3-(Benzofuran-2-yl)propenoic acid | C₁₀H₈O₅ | 209.0445 | 209.0447 |

This table illustrates the high accuracy of HRMS in determining the elemental composition of a related furan-containing acid. mdpi.com

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY) for Complex Structural Assignment

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides the primary framework for structural elucidation, complex molecules often require more advanced techniques for unambiguous assignment. Multidimensional NMR, particularly 2D NMR, is essential for establishing connectivity between atoms within a molecule.

For this compound, ¹H NMR would show characteristic signals for the furan ring protons, the methylene (B1212753) (CH₂) protons, and the two equivalent methyl (CH₃) groups. ¹³C NMR would similarly show distinct signals for each carbon atom. However, to definitively assign these signals and confirm the structure, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to confirm the connectivity between the protons on the furan ring and the adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). For the target molecule, HMBC would be crucial to connect the gem-dimethyl group to the adjacent quaternary carbon and the methylene group, and to link the methylene group to the furan ring.

Research on related compounds, such as 3-(furan-2-yl)-3-phenylpropanoic acid, extensively uses ¹H and ¹³C NMR to confirm their structures, providing a template for the analysis of the target molecule. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: 3-(Furan-2-yl)-3-phenylpropanoic acid

| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| CH₂ | 2.94 (dd), 3.15 (dd) | 41.1 |

| CH | 4.54 (t) | 39.5 |

| Furan H | 6.06, 6.29 | 106.0, 110.3 |

| Furan C | - | 141.9, 156.0 |

| Phenyl H | 7.25–7.32 (m) | - |

| Phenyl C | - | 127.3, 127.8, 128.8, 141.0 |

| C=O | - | 177.4 |

Data sourced from a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com

X-ray Crystallography for Precise Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

To perform this analysis on this compound, a high-quality single crystal must first be grown. If successful, the resulting crystal structure would confirm the connectivity of the furan ring, the propanoic acid chain, and the gem-dimethyl groups. It would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates how the molecules pack together in the crystal lattice.

While a crystal structure for the specific target molecule is not publicly available, analysis of related furan-containing compounds demonstrates the power of this technique. For example, the crystal structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, a chalcone (B49325) derivative, has been determined, revealing its E-conformation about the double bond and the relative orientation of the furan and phenyl rings. nih.gov This type of detailed structural information is invaluable for understanding structure-property relationships.

In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding not just the final products but the entire course of a chemical reaction requires real-time monitoring. In situ and operando spectroscopic techniques allow chemists to observe a reaction as it happens, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

For the synthesis or subsequent reactions of this compound, several in situ methods could be applied:

In Situ NMR: By placing a specialized NMR tube directly into the spectrometer's magnet and initiating the reaction within it, researchers can acquire spectra at regular intervals. This can track the disappearance of starting materials and the appearance of products over time. In studies of reactions involving furan derivatives in superacids, NMR has been used to study the cationic intermediates formed during the reaction. mdpi.comnih.gov

In Situ FTIR/Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman can monitor changes in functional groups. For example, the conversion of a starting material to the carboxylic acid product could be tracked by observing the appearance of the characteristic C=O and O-H stretching bands of the acid.

These techniques provide a dynamic view of the chemical process, which is essential for optimizing reaction conditions (e.g., temperature, catalyst loading) and for gaining a fundamental understanding of the reaction mechanism.

Computational and Theoretical Chemistry Studies of 3 Furan 2 Yl 2,2 Dimethylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure, Stability, and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure, stability, and conformational preferences of molecules. For furan-containing compounds, DFT methods have been successfully applied to determine optimized geometries, vibrational frequencies, and electronic properties.

Studies on related furan (B31954) derivatives, such as 1-benzofuran-2-carboxylic acid, have demonstrated excellent agreement between experimentally determined and computationally calculated geometric parameters, including bond lengths and angles. researchgate.net This concordance validates the use of DFT, often with basis sets like B3LYP/6-31G(d,p), for accurately modeling the structural framework of such molecules. researchgate.net The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For instance, in the study of 3-(furan-2-yl)propenoic acid derivatives, DFT calculations were instrumental in determining the electronic and orbital characteristics of cationic intermediates, providing a quantitative measure of their electrophilic properties. nih.gov

The conformational analysis of flexible molecules like 3-(Furan-2-yl)-2,2-dimethylpropanoic acid is also amenable to quantum chemical calculations. The relative energies of different conformers, arising from rotation around single bonds, can be calculated to identify the most stable geometries. This is critical as the conformation can significantly influence the molecule's biological activity and physical properties.

| Parameter | Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | -8.0 eV |

| Electrophilicity Index (ω) | 5.3 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent or a biological receptor.

For furan-containing bioactive molecules, MD simulations can reveal preferred conformations in solution and the nature of intermolecular interactions, such as hydrogen bonding. acs.org In the context of drug design, understanding how a molecule like this compound might interact with a protein's active site is crucial. MD simulations can model the binding process, providing insights into the stability of the ligand-protein complex and the key residues involved in the interaction.

| Application | Information Gained |

|---|---|

| Conformational analysis in solution | Identification of dominant conformers and their populations. |

| Interaction with biological macromolecules | Binding modes, interaction energies, and key interacting residues. |

| Solvation studies | Understanding of solubility and partitioning behavior. |

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers. This information is vital for understanding the kinetics and thermodynamics of a chemical transformation.

A study on the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in a Brønsted superacid provides a compelling example of how computational methods can be used to predict reaction pathways. mdpi.comnih.gov Through DFT calculations, a plausible reaction mechanism was proposed, involving the formation of O,C-diprotonated reactive electrophilic species. mdpi.comnih.gov The calculations helped to identify the key intermediates and transition states, providing a detailed picture of the reaction landscape.

By applying similar computational methodologies to this compound, one could predict its reactivity in various chemical environments. For instance, the susceptibility of the furan ring to electrophilic attack or the reactivity of the carboxylic acid group could be computationally assessed. The identification of transition states and the calculation of their corresponding energy barriers would provide quantitative predictions of reaction rates.

| Aspect of Reaction Mechanism | Computational Finding |

|---|---|

| Reactive Intermediates | Formation of O,C-diprotonated cationic species. mdpi.comnih.gov |

| Reaction Type | Hydroarylation of the carbon-carbon double bond. mdpi.com |

| Role of Acid | Acts as a superelectrophilic activator. mdpi.com |

Rational Design and Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling plays a pivotal role in the rational design of new molecules with desired properties and in predicting their reactivity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate the structural or physicochemical properties of a series of compounds with their biological activity.

QSAR investigations on furan derivatives have been conducted to establish relationships between molecular descriptors and antimicrobial or other biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized furan-containing molecules, thereby guiding the design of more potent compounds. By calculating various molecular descriptors for this compound, its potential biological activity could be predicted based on existing QSAR models for related furan derivatives.

Furthermore, computational models can predict the selectivity of reactions. For a molecule with multiple reactive sites like this compound, computational methods can help to determine which site is more likely to react under specific conditions. This is achieved by analyzing the electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals. The design of quinoxaline–arylfuran derivatives as antitumor agents, for instance, has been guided by the understanding of the pharmacophoric features of the phenyl-2-furan motif. mdpi.com

| Modeling Technique | Application | Predicted Outcome |

|---|---|---|

| QSAR | Correlation of molecular descriptors with biological activity. nih.gov | Prediction of antimicrobial or other therapeutic potential. |

| Molecular Docking | Simulation of ligand binding to a receptor active site. | Identification of potential biological targets and binding affinity. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Design of new molecules with improved activity. |

Potential Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

3-(Furan-2-yl)-2,2-dimethylpropanoic acid serves as a versatile precursor for the synthesis of more complex organic molecules, leveraging the distinct reactivity of both the furan (B31954) ring and the carboxylic acid group. The furan ring can participate in a variety of transformations, acting as a diene in Diels-Alder reactions to construct intricate polycyclic systems. researchgate.net Furthermore, the aromatic nature of the furan ring allows for electrophilic substitution reactions, enabling the introduction of additional functional groups.

The carboxylic acid function can be converted into a wide array of other functional groups, such as esters, amides, and alcohols, further expanding its synthetic utility. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been demonstrated through the hydroarylation of the carbon-carbon double bond of related 3-(furan-2-yl)propenoic acids, showcasing the reactivity of the propanoic acid side chain in the presence of the furan ring. mdpi.comnih.gov This suggests that this compound could undergo similar transformations to yield a diverse range of derivatives with potential applications in medicinal chemistry and fine chemical synthesis. nih.govnih.gov

The steric hindrance provided by the gem-dimethyl group adjacent to the carboxylic acid can also be exploited to achieve stereoselectivity in certain reactions, making it a potentially valuable chiral building block in asymmetric synthesis.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The distinct electronic and steric properties of this compound can be harnessed for the development of novel synthetic methodologies. The furan ring can act as a latent 1,4-dicarbonyl compound, which can be unmasked under specific oxidative conditions. This intrinsic reactivity allows for the development of cascade reactions where the furan moiety is transformed into other cyclic or acyclic structures.

Research on related furan derivatives has shown that the furan ring can undergo oxidative dearomatization followed by cyclization to form new heterocyclic systems. nih.gov The presence of the 2,2-dimethylpropanoic acid side chain could influence the regioselectivity and stereoselectivity of such transformations, leading to the development of new synthetic routes to valuable chemical entities.

Furthermore, the carboxylic acid group can be used to direct metal-catalyzed C-H activation reactions on the furan ring, providing a novel approach to functionalize the furan core at specific positions. This strategy could lead to more efficient and atom-economical synthetic methods compared to traditional approaches. The superelectrophilic activation of similar furan-containing acids has been shown to facilitate reactions with arenes, indicating the potential for developing new carbon-carbon bond-forming reactions. mdpi.comnih.gov

Precursor for Specialty Organic Materials, Polymers, or Advanced Chemical Systems

The incorporation of this compound into polymer backbones can lead to the creation of specialty materials with unique properties. Furan-based polymers are of growing interest as sustainable alternatives to petroleum-derived plastics. researchgate.netresearchgate.net The carboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of polyesters and polyamides through condensation polymerization.

The rigidity of the furan ring can enhance the thermal and mechanical properties of the resulting polymers, making them suitable for applications requiring high performance. researchgate.netmdpi.com The gem-dimethyl group can impart increased solubility and processability to the polymers.

Moreover, the furan moiety within the polymer chain can be utilized for post-polymerization modification. For example, the furan rings can undergo reversible Diels-Alder reactions, which can be used to create self-healing materials or to crosslink the polymer chains to form thermosets. This dynamic covalent chemistry opens up possibilities for the development of advanced materials with tunable properties. The synthesis of furan-based conjugated polymers has also been explored for applications in organic electronics, and while not a direct application of this specific molecule, it highlights the potential of functionalized furans in materials science. rsc.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1411228-97-1 |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| SMILES | CC(C)(CC1=CC=CO1)C(=O)O |

Future Research Directions and Emerging Challenges in the Chemistry of 3 Furan 2 Yl 2,2 Dimethylpropanoic Acid

Exploration of Uncharted Reactivity and Novel Transformation Pathways

Currently, there is a dearth of published research specifically detailing the reactivity and transformation pathways of 3-(Furan-2-yl)-2,2-dimethylpropanoic acid. The inherent reactivity of the furan (B31954) ring, characterized by its susceptibility to electrophilic substitution, cycloaddition reactions, and ring-opening, provides a theoretical framework for its potential chemical behavior. However, the influence of the 2,2-dimethylpropanoic acid substituent on these reactions has not been experimentally determined.

Future research could focus on several key areas:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation on the furan ring. The steric hindrance and electronic effects of the bulky side chain are expected to play a significant role in directing incoming electrophiles.

Hydrogenation: Exploring the selective hydrogenation of the furan ring to yield the corresponding tetrahydrofuran (B95107) derivative, a common structural motif in biologically active compounds.

Oxidation and Ring-Opening: Studying the oxidative cleavage of the furan ring to produce valuable dicarbonyl compounds, a transformation that is well-documented for other furan derivatives.

Decarboxylation: Investigating the removal of the carboxylic acid group to generate novel furan-containing hydrocarbons.

A systematic study of these fundamental reactions is essential to unlock the synthetic potential of this molecule.

Integration into Advanced Catalytic Cycles and Cascade Reactions

The integration of this compound into catalytic cycles and cascade reactions remains an entirely prospective field. Based on the chemistry of related furan compounds, several hypothetical applications can be envisioned. For instance, the carboxylic acid functionality could serve as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions at the C3 position of the furan ring.

Furthermore, the furan ring itself can participate as a diene in Diels-Alder reactions, a cornerstone of cascade sequences for the rapid construction of complex molecular architectures. The development of catalytic systems that can orchestrate a sequence of reactions involving both the furan ring and the carboxylic acid group would be a significant advancement.

Further Development of Green and Sustainable Synthetic and Transformative Approaches

The principles of green chemistry are paramount in modern synthetic organic chemistry. While specific green synthetic routes to this compound are not documented, future efforts should prioritize the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents.

Potential green approaches could include:

Biomass-Derived Feedstocks: Utilizing furfural (B47365), a key platform chemical derived from lignocellulosic biomass, as a precursor.

Catalytic C-C Bond Formation: Employing catalytic methods, such as cross-coupling reactions, to construct the carbon skeleton, thereby minimizing the use of stoichiometric reagents.

Flow Chemistry: Developing continuous flow processes for the synthesis and transformation of the target molecule, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Innovation in Analytical and Characterization Techniques for its Study

Standard analytical techniques would be employed for the characterization of this compound. However, specific challenges may arise that necessitate innovative approaches.

Established and Potential Analytical Methods:

| Technique | Application | Potential Challenges and Innovations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | The complexity of the proton and carbon spectra may require advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. Studies on its fragmentation pathways under different ionization techniques could provide valuable structural information. |

| Infrared (IR) Spectroscopy | Identification of functional groups (C=O, O-H, C-O-C). | While standard for functional group identification, attenuated total reflectance (ATR)-IR could be employed for rapid analysis of solid or liquid samples without extensive preparation. |

| Chromatographic Methods (GC, HPLC) | Separation and quantification. | Method development would be required to achieve optimal separation from potential impurities or reactants. Chiral chromatography could be explored if enantioselective syntheses are developed. |

The lack of extensive research on this compound presents a clear gap in the field of furan chemistry. The exploration of its fundamental reactivity, the development of catalytic applications and sustainable synthetic methods, and the refinement of analytical techniques are all fertile grounds for future scientific inquiry. Such studies would not only expand our understanding of furan chemistry but also potentially unlock new applications for this currently underutilized molecule.

常见问题

Q. What are the standard synthetic routes for 3-(Furan-2-yl)-2,2-dimethylpropanoic acid in laboratory settings?

- Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of a furan-containing intermediate. For example:

Furan Derivative Preparation: A furan-2-yl group is introduced via coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using halogenated furan precursors and organometallic catalysts .

Propanoic Acid Backbone Formation: The dimethylpropanoic acid moiety is constructed through alkylation or condensation reactions, often using tert-butyl esters for carboxyl group protection to avoid side reactions .

Deprotection: Acidic or basic hydrolysis removes protecting groups (e.g., tert-butyl esters) to yield the final carboxylic acid .

Characterization via H/C NMR and mass spectrometry validates intermediate and final product purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, dimethyl groups at δ 1.2–1.5 ppm). C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbon signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] at m/z 209.1) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during coupling steps?

- Methodological Answer:

- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh)) with ligands enhance cross-coupling efficiency. For example, using 1-2 mol% catalyst in DMF at 80°C improves furan-phenyl coupling yields .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, while inert atmospheres (N) prevent oxidation .

- Kinetic Monitoring: Real-time reaction tracking via TLC or in-situ IR spectroscopy identifies optimal reaction termination points to minimize by-products .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) calculates HOMO-LUMO gaps, identifying reactive sites (e.g., furan ring as electron-rich) .

- Molecular Dynamics (MD): Simulations in explicit solvents (e.g., water, DMSO) predict solubility and aggregation behavior, guiding formulation for biological assays .

- Docking Studies: AutoDock Vina models interactions with biological targets (e.g., enzymes), highlighting hydrogen bonding with the carboxyl group .

Q. How do researchers address solubility challenges when conducting biological assays with this compound?

- Methodological Answer:

- Co-Solvents: Dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v) enhances aqueous solubility without cytotoxicity .

- pH Adjustment: Buffered solutions (pH 7.4) ionize the carboxyl group, improving dispersibility.

- Prodrug Strategies: Ester derivatives (e.g., methyl esters) increase lipophilicity for cellular uptake, followed by enzymatic hydrolysis in vivo .

Q. What strategies are employed to elucidate the metabolic pathways of this compound in in vitro models?

- Methodological Answer:

- LC-MS/MS Metabolomics: Liver microsomal incubations (e.g., human CYP450 enzymes) identify phase I metabolites (e.g., hydroxylation at the furan ring) and phase II conjugates (glucuronidation) .

- Isotopic Labeling: C-labeled analogs track metabolic fate in hepatocyte assays, quantifying urinary vs. biliary excretion .

- Enzyme Inhibition Studies: Co-incubation with CYP450 inhibitors (e.g., ketoconazole) pinpoints dominant metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。